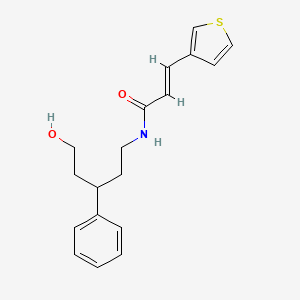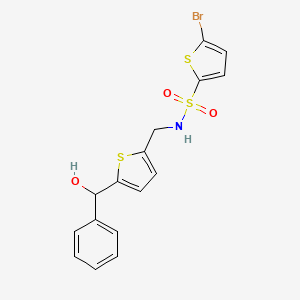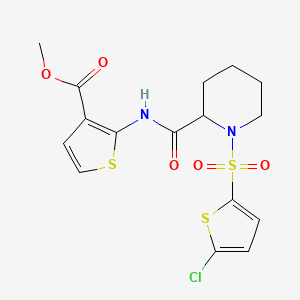
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate" is a complex molecule that is likely to have been synthesized for the purpose of studying its chemical properties or for potential applications in various fields such as pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a base molecule which is then functionalized with various groups to achieve the desired compound. For instance, the synthesis of a compound with a similar sulfonyl group and heterocyclic structure is described in the second paper, where methyl pyrrolidine-2-carboxylate is reacted with 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole to produce methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate . This process likely involves nucleophilic substitution and subsequent reactions to introduce the sulfonyl group.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The first paper describes the use of single crystal X-ray diffraction to determine the structure of a related compound, which was found to crystallize in the C2/c monoclinic space group . This level of structural detail is crucial for understanding the molecular geometry and potential reactive sites of the compound.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. The presence of a sulfonyl group, as seen in the compounds discussed in both papers, suggests that they could participate in sulfonylation reactions or act as electrophiles in substitution reactions . The heterocyclic rings present in these molecules may also engage in various ring-opening or ring-closing reactions depending on the conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heteroatoms (such as nitrogen, sulfur, and chlorine) and functional groups (like carboxylate and sulfonyl) can affect properties like solubility, melting point, and chemical stability. The antimicrobial activity study in the second paper, although negative, suggests that these compounds can be tested for biological activities, which is a significant aspect of their chemical properties .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate and related compounds have been explored in various scientific research applications, focusing on their synthesis and potential biological activities.
One study presented an efficient synthesis method for creating substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate compounds. The synthesized compounds were tested for antimicrobial activity, with several showing significant antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).
Another research effort focused on the synthesis of thiophenes through a one-pot reaction involving piperidine and sodium sulfide, among other reagents, to produce compounds with reported antibacterial activities (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Additionally, a study on the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety explored these compounds as potential anticancer agents. Some synthesized derivatives exhibited promising anticancer activities, highlighting the potential therapeutic applications of these molecules (Rehman et al., 2018).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of compounds related to methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate have also been a subject of research. Studies have investigated the synthesis of new thiophene derivatives through various reactions, including nucleophilic substitution and cyclization, to explore their potential applications in medicinal chemistry and materials science (Mehdhar et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, if this compound has biological activity, it could be studied for potential applications in medicine or other fields .
Propriétés
IUPAC Name |
methyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S3/c1-24-16(21)10-7-9-25-15(10)18-14(20)11-4-2-3-8-19(11)27(22,23)13-6-5-12(17)26-13/h5-7,9,11H,2-4,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXYDLMGOQZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
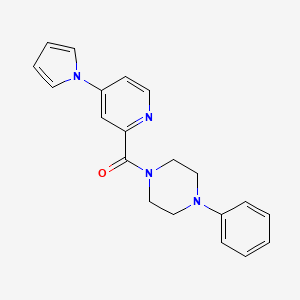
![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)
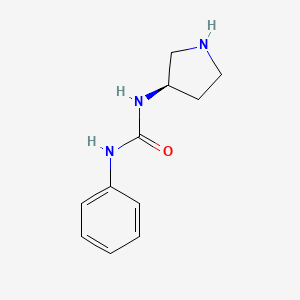

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)
